molecular formula C11H11F3O4 B12627930 (3-Trifluoromethoxyphenoxy) acetic acid ethyl ester

(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester

Cat. No.: B12627930
M. Wt: 264.20 g/mol
InChI Key: SZTWSVKRXGTXPR-UHFFFAOYSA-N
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Description

(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy acetic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethoxyphenoxy) acetic acid ethyl ester typically involves the reaction of 3-trifluoromethoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Trifluoromethoxyphenoxy) acetic acid ethyl ester involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Trifluoromethoxyphenoxy) acetic acid ethyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it valuable in various applications where these properties are desirable .

Properties

Molecular Formula

C11H11F3O4

Molecular Weight

264.20 g/mol

IUPAC Name

ethyl 2-[3-(trifluoromethoxy)phenoxy]acetate

InChI

InChI=1S/C11H11F3O4/c1-2-16-10(15)7-17-8-4-3-5-9(6-8)18-11(12,13)14/h3-6H,2,7H2,1H3

InChI Key

SZTWSVKRXGTXPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

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